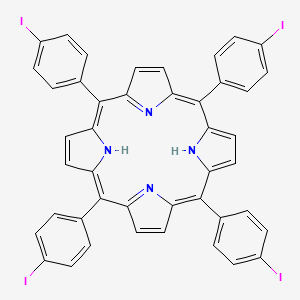
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-iodophenyl)porphyrin: is a synthetic porphyrin derivative characterized by the presence of four iodine atoms attached to the phenyl groups at the meso positions of the porphyrin ring Porphyrins are a group of organic compounds, widely recognized for their role in biological systems, such as heme and chlorophyll
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin typically involves the condensation of pyrrole with 4-iodobenzaldehyde under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, followed by oxidation using an oxidizing agent like p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the porphyrin macrocycle .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The porphyrin ring can undergo oxidation and reduction reactions, altering its electronic properties.
Metalation: The central cavity of the porphyrin ring can coordinate with metal ions, forming metalloporphyrins.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiolates can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like DDQ or p-chloranil are commonly used.
Metalation: Metal salts such as zinc acetate or copper chloride are used in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized porphyrins can be obtained.
Metalloporphyrins: Coordination with metals like zinc, copper, or iron results in metalloporphyrins with distinct properties.
Aplicaciones Científicas De Investigación
Chemistry: 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin is used as a building block for synthesizing more complex porphyrin derivatives. Its ability to undergo substitution reactions makes it a versatile precursor in organic synthesis .
Biology and Medicine: In biological research, this compound is explored for its potential in photodynamic therapy (PDT) due to its enhanced photophysical properties. It can generate reactive oxygen species upon light irradiation, which can be used to target and destroy cancer cells .
Industry: The compound finds applications in the development of sensors and catalysts. Its ability to coordinate with metal ions makes it useful in designing catalytic systems for various chemical reactions .
Mecanismo De Acción
The mechanism by which 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin exerts its effects, particularly in photodynamic therapy, involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in targeting cancer cells .
Comparación Con Compuestos Similares
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin
Comparison:
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: This compound has hydroxyl groups instead of iodine, which can enhance its solubility in water and its ability to form hydrogen bonds.
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: The presence of amino groups can increase the compound’s reactivity and its potential for further functionalization.
- 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Methoxy groups can influence the electronic properties of the porphyrin ring, affecting its photophysical behavior.
Uniqueness: The presence of iodine atoms in 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin enhances its photophysical properties, making it particularly suitable for applications in photodynamic therapy and as a precursor for further functionalization in organic synthesis .
Propiedades
Fórmula molecular |
C44H26I4N4 |
|---|---|
Peso molecular |
1118.3 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H |
Clave InChI |
FDXOCRYCRLCTRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)I)C8=CC=C(C=C8)I)C=C4)C9=CC=C(C=C9)I)N3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


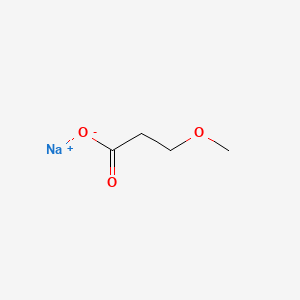
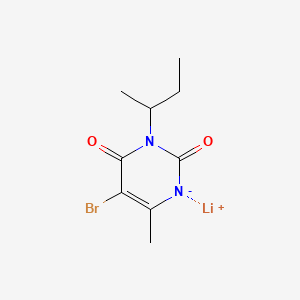
![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
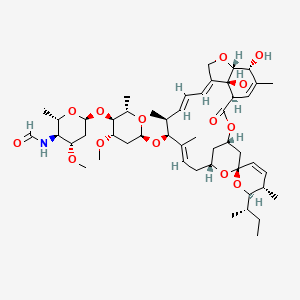
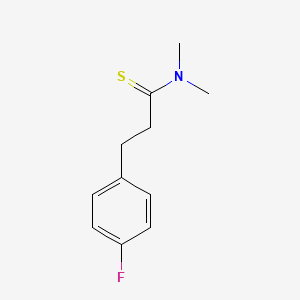
![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)
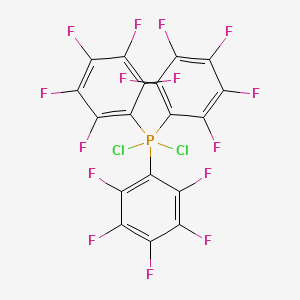
![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)
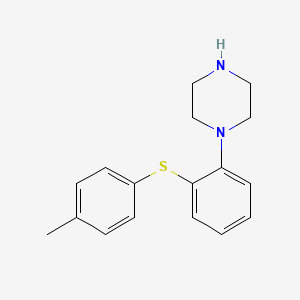
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
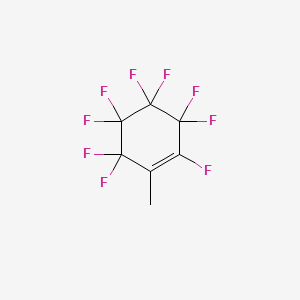
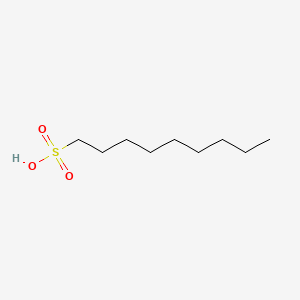
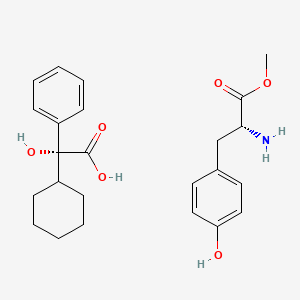
![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)
